molecular formula C30H44O9 B15145141 6-hydroxy-2-methyl-4-oxo-6-[(3R,5S,7R,10R,12R,13S,14S,17R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid

6-hydroxy-2-methyl-4-oxo-6-[(3R,5S,7R,10R,12R,13S,14S,17R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid

Cat. No.: B15145141
M. Wt: 548.7 g/mol
InChI Key: HHCQRNABFNZPFW-MEOQCLIPSA-N
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Description

6-hydroxy-2-methyl-4-oxo-6-[(3R,5S,7R,10R,12R,13S,14S,17R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid is a complex organic compound with a highly intricate structure. This compound is notable for its multiple hydroxyl groups and a cyclopenta[a]phenanthrene core, which is a characteristic feature of many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the cyclopenta[a]phenanthrene core: This step involves cyclization reactions that form the fused ring system.

    Introduction of hydroxyl groups: Hydroxylation reactions are used to introduce hydroxyl groups at specific positions on the molecule.

    Functional group modifications: Various functional groups are added or modified through reactions such as oxidation, reduction, and esterification.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including:

    Batch reactors: Used for carrying out the multiple reaction steps in a controlled environment.

    Continuous flow reactors: For more efficient and scalable production, continuous flow techniques may be employed.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

    Substitution: Halogenating agents, nucleophiles like sodium hydroxide (NaOH)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the cyclopenta[a]phenanthrene core play crucial roles in these interactions, often leading to modulation of biological pathways. For example, the compound may inhibit enzyme activity or alter receptor signaling, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cholic acid: Another bile acid with a similar cyclopenta[a]phenanthrene core.

    Deoxycholic acid: Similar structure but with different hydroxylation patterns.

    Ursodeoxycholic acid: Known for its therapeutic use in treating liver diseases.

Uniqueness

What sets 6-hydroxy-2-methyl-4-oxo-6-[(3R,5S,7R,10R,12R,13S,14S,17R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid apart is its specific arrangement of hydroxyl groups and the presence of a heptanoic acid side chain. These features contribute to its unique chemical properties and potential biological activities.

Properties

Molecular Formula

C30H44O9

Molecular Weight

548.7 g/mol

IUPAC Name

6-hydroxy-2-methyl-4-oxo-6-[(3R,5S,7R,10R,12R,13S,14S,17R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid

InChI

InChI=1S/C30H44O9/c1-14(25(37)38)10-15(31)13-28(5,39)18-12-20(34)30(7)21-16(32)11-17-26(2,3)19(33)8-9-27(17,4)22(21)23(35)24(36)29(18,30)6/h14,16-19,24,32-33,36,39H,8-13H2,1-7H3,(H,37,38)/t14?,16-,17-,18+,19-,24+,27-,28?,29-,30-/m1/s1

InChI Key

HHCQRNABFNZPFW-MEOQCLIPSA-N

Isomeric SMILES

CC(CC(=O)CC(C)([C@@H]1CC(=O)[C@]2([C@]1([C@H](C(=O)C3=C2[C@@H](C[C@H]4[C@]3(CC[C@H](C4(C)C)O)C)O)O)C)C)O)C(=O)O

Canonical SMILES

CC(CC(=O)CC(C)(C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)O)C)C)O)C(=O)O

Origin of Product

United States

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